molecular formula C22H20N4OS B5250082 N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide

N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide

Cat. No.: B5250082
M. Wt: 388.5 g/mol
InChI Key: LSMGFIXEZBMQAR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanophenyl group, a cyclopenta[g]quinazolin ring, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-14-18-11-15-6-4-7-16(15)12-20(18)26-22(24-14)28-10-9-21(27)25-19-8-3-2-5-17(19)13-23/h2-3,5,8,11-12H,4,6-7,9-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMGFIXEZBMQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3CCCC3=CC2=NC(=N1)SCCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanophenyl intermediate, followed by the formation of the cyclopenta[g]quinazolin ring system. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-methylpropanamide
  • 4-cyanophenyl N-(2-ethyl-6-methylphenyl)carbamate

Uniqueness

N-(2-cyanophenyl)-3-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)sulfanyl]propanamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of a cyanophenyl group and a cyclopenta[g]quinazolin ring system makes it a versatile compound for various applications.

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